Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38466 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and a carbamic acid benzyl ester moiety . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester typically involves the reaction of cyclopropylamine with piperidin-4-ylmethyl isocyanate, followed by the addition of benzyl chloroformate . The reaction is carried out under controlled conditions, usually at room temperature, and requires the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropyl-piperidin-4-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.
Carbamic acid esters: These compounds have the carbamic acid ester functional group and exhibit similar reactivity.
Cyclopropyl-containing compounds: These compounds contain the cyclopropyl group and have similar steric and electronic effects.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-(piperidin-4-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)19(16-6-7-16)12-14-8-10-18-11-9-14/h1-5,14,16,18H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSIJYQBSRLYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCNCC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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